Cellulose, 2-(diethylamino)ethyl ether
Description
Historical Context of Cellulose (B213188) Derivatization for Academic Applications
The journey into the chemical modification of cellulose for scientific use began with its initial discovery. In 1838, French chemist Anselme Payen isolated a fibrous substance from plant tissues that was resistant to common solvents, which he named "cellulose". researchgate.netnih.gov For nearly a century, the polymeric structure of cellulose, consisting of covalently linked glucose units, was further elucidated, notably by Hermann Staudinger. nih.gov A primary challenge in utilizing cellulose in academic and industrial settings was its insolubility in water and most organic solvents, a result of the extensive network of intra- and intermolecular hydrogen bonds within its structure. nih.govmdpi.com
To overcome this limitation, researchers turned to chemical derivatization, a process of functionalizing the hydroxyl groups on the cellulose backbone to alter its properties. nih.govmdpi.com The most common of these processes are etherification and esterification. nih.gov These modifications disrupt the hydrogen bonding, rendering the resulting cellulose derivatives soluble and expanding their utility. The first reported etherification of cellulose occurred in 1905. celluloseether.com The subsequent decades saw the development of a variety of cellulose ethers, many of which became cornerstones of academic research and industrial applications. celluloseether.comacs.orgresearchgate.net These derivatives, often termed "green additives" due to their origin from a renewable resource, found broad applications in fields ranging from pharmaceuticals and food products to construction materials. mdpi.comcelluloseether.com
| Year | Discovery/Development | Significance |
|---|---|---|
| 1838 | Anselme Payen discovers and names cellulose. nih.gov | Identified the most abundant organic polymer on Earth. |
| 1905 | First reported etherification of cellulose. celluloseether.com | Pioneered the chemical modification of cellulose into soluble derivatives. |
| 1918 | Carboxymethyl cellulose (CMC) is first synthesized. celluloseether.com | Introduced an important water-soluble, anionic cellulose ether. |
| 1920 | Hydroxyethyl cellulose (HEC) is developed. celluloseether.com | Led to the creation of a key non-ionic, water-soluble polymer. |
| 1920s | Commercialization of carboxymethyl cellulose begins in Germany. celluloseether.com | Marked the transition of cellulose derivatives from laboratory to industrial scale. |
Academic Significance and Scope of Diethylaminoethyl Cellulose in Scientific Inquiry
Among the numerous cellulose derivatives, Cellulose, 2-(diethylamino)ethyl ether, commonly known as Diethylaminoethyl cellulose (DEAE-Cellulose), holds a significant place in scientific research. wikipedia.orgontosight.ai It is synthesized through an alkali-catalyzed reaction of cellulose with a reagent like 2-chlorotriethylamine, which introduces diethylaminoethyl groups to the cellulose backbone. wikipedia.orgacs.org This modification imparts a positive charge to the polymer, making DEAE-Cellulose a weak anion exchanger. wikipedia.orgharvardapparatus.com
The primary and most impactful academic application of DEAE-Cellulose is in the field of biochemistry as a medium for ion-exchange chromatography. wikipedia.orgtaylorandfrancis.comscbt.com This technique leverages the positive charge of the DEAE groups to reversibly bind negatively charged biomolecules, such as proteins and nucleic acids. ontosight.aiissuewire.com The separation process is elegant in its simplicity: a mixture of molecules is passed through a column packed with DEAE-Cellulose resin. Negatively charged molecules bind to the resin, while neutral or positively charged molecules pass through. The bound molecules can then be selectively released (eluted) by increasing the concentration of salt in the buffer or by changing the buffer's pH, which alters the charges on the bound proteins. wikipedia.orgharvardapparatus.com
The scope of DEAE-Cellulose in scientific inquiry is broad and continues to expand beyond its foundational role in biomolecule purification.
Biomolecule Purification: It is extensively used for the purification of a wide array of proteins and enzymes, such as catalase and β-galactosidase, from complex biological mixtures. tiu.edu.iq It is also a standard tool for isolating and fractionating polysaccharides and other charged biopolymers. tiu.edu.iqresearchgate.netmdpi.com
Environmental Remediation: Research has demonstrated the efficacy of DEAE-Cellulose as a potent adsorbent for environmental pollutants. rsc.orgrsc.org For instance, it exhibits a high adsorption capacity for the herbicide 2,4-Dichlorophenoxyacetic acid, making it a promising material for detoxifying contaminated water. rsc.orgnih.gov The mechanism involves electrostatic interactions, hydrogen bonding, and Lewis acid-base interactions between the adsorbent and the pollutant. rsc.org
Immunology: DEAE-Cellulose serves as a solid support for the preparation of immunoadsorbent columns. nih.gov In this application, bacterial cells or other antigens are adhered to the DEAE-cellulose matrix to create a column that can specifically capture and purify antibodies from serum. nih.gov
Organic Synthesis: More recently, DEAE-Cellulose has been explored as an unconventional catalyst in organic synthesis. tiu.edu.iqresearchgate.net Its nature as a resin-bound ammonium (B1175870) salt allows it to function as a potential mild acid catalyst or proton donor, facilitating organic reactions in a solid-state or heterogeneous system. researchgate.net
The performance of DEAE-Cellulose in these applications is critically dependent on its Degree of Substitution (D.S.), which refers to the average number of diethylaminoethyl groups attached to each glucose unit of the cellulose chain. acs.orgtiu.edu.iq A higher D.S. generally corresponds to a higher ion-exchange capacity. Researchers have investigated reaction kinetics to control the D.S. and produce DEAE-Cellulose with specific properties tailored for different applications. acs.org
| Field of Application | Specific Use | Underlying Principle |
|---|---|---|
| Biochemistry | Purification of proteins, nucleic acids, enzymes, and polysaccharides. wikipedia.orgtaylorandfrancis.comtiu.edu.iq | Ion-Exchange Chromatography: Electrostatic attraction between the positively charged resin and negatively charged biomolecules. harvardapparatus.com |
| Environmental Science | Removal of anionic pollutants (e.g., pesticides like 2,4-D) from water. rsc.orgrsc.org | Adsorption based on electrostatic interactions, hydrogen bonding, and Lewis acid-base interactions. rsc.org |
| Immunology | Preparation of immunoadsorbent columns for antibody purification. nih.gov | Use as a solid support matrix for immobilizing antigens to capture specific antibodies. nih.gov |
| Organic Chemistry | Heterogeneous catalyst in organic reactions. tiu.edu.iqresearchgate.net | Acts as a mild acid catalyst or proton donor due to its ammonium salt structure. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(2S,3S,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10+,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OPROWFNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9013-34-7 | |
| Record name | Cellulose, 2-(diethylamino)ethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, 2-(diethylamino)ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Functionalization Strategies of Diethylaminoethyl Cellulose
Alkali-Catalyzed Reaction Mechanisms for Diethylaminoethyl Cellulose (B213188) Synthesis
The principal method for synthesizing Diethylaminoethyl (DEAE) cellulose is through an alkali-catalyzed reaction, a process analogous to the Williamson ether synthesis. wikipedia.orgjk-sci.commasterorganicchemistry.com This chemical modification introduces diethylaminoethyl groups onto the cellulose backbone. The reaction mechanism is initiated by the activation of the hydroxyl groups on the anhydroglucose (B10753087) units of cellulose using a strong alkali, typically sodium hydroxide (B78521) (NaOH). The alkali serves to deprotonate the hydroxyl groups, forming highly reactive alkoxide nucleophiles. wikipedia.orgjk-sci.com
This activation step is crucial as it enhances the nucleophilicity of the cellulose, making it susceptible to attack by the etherifying agent, 2-(diethylamino)ethyl chloride. The subsequent reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The alkoxide ions on the cellulose chain attack the electrophilic carbon atom of 2-(diethylamino)ethyl chloride, displacing the chloride leaving group and forming an ether linkage.
It is important to note that side reactions can occur, primarily the base-catalyzed elimination of the alkylating agent, which competes with the desired etherification. wikipedia.org The reaction conditions, including temperature and solvent, play a significant role in favoring substitution over elimination.
Homogeneous Functionalization Techniques in Ionic Liquid Systems
Traditional synthesis methods for DEAE-cellulose often face challenges due to the poor solubility of cellulose in most common solvents, leading to heterogeneous reaction conditions and non-uniform substitution patterns. A significant advancement in overcoming this hurdle is the use of ionic liquids (ILs) as "green" solvents for the homogeneous functionalization of cellulose. researchgate.nettiu.edu.iqarkat-usa.org Imidazolium-based ionic liquids, such as 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl) and 1-butyl-3-methylimidazolium chloride (BMIMCl), have demonstrated remarkable efficacy in dissolving cellulose. acs.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov
The dissolution of cellulose in these ionic liquids occurs through the disruption of the extensive intermolecular and intramolecular hydrogen bonding network of the cellulose chains. researchgate.net This results in a homogeneous solution where the hydroxyl groups of the cellulose are more accessible for chemical modification. The functionalization of cellulose with 2-(diethylamino)ethyl chloride can then be carried out in this homogeneous system, leading to a more uniform distribution of the diethylaminoethyl ether groups along the cellulose backbone. researchgate.nettiu.edu.iqarkat-usa.org This method not only allows for better control over the reaction but also often results in a higher degree of substitution. researchgate.nettiu.edu.iq The use of co-solvents can sometimes be employed to improve the solubility of reagents and the resulting cellulose ethers. mdpi.com
Table 1: Comparison of Imidazolium-Based Ionic Liquids for Cellulose Functionalization
| Ionic Liquid | Common Abbreviation | Key Advantages for Cellulose Dissolution |
|---|---|---|
| 1-allyl-3-methylimidazolium chloride | AMIMCl | High cellulose solubility, rapid dissolution rate. acs.orgresearchgate.net |
| 1-butyl-3-methylimidazolium chloride | BMIMCl | Good cellulose solubility, well-studied system. nih.govresearchgate.netnih.gov |
Control of Degree of Substitution and its Methodological Implications
The degree of substitution (DS) is a critical parameter that defines the physicochemical properties and performance of DEAE-cellulose. It represents the average number of hydroxyl groups substituted with diethylaminoethyl groups per anhydroglucose unit. The DS can be controlled by carefully manipulating the reaction conditions during synthesis. researchgate.net
Several factors influence the final DS of the DEAE-cellulose:
Molar Ratio of Reactants: Increasing the molar ratio of the etherifying agent, 2-(diethylamino)ethyl chloride, to the anhydroglucose units of cellulose generally leads to a higher DS.
Reaction Temperature: Higher temperatures can increase the reaction rate, but may also promote side reactions. An optimal temperature is crucial for achieving the desired DS.
Reaction Time: The duration of the reaction directly impacts the extent of etherification. Longer reaction times typically result in a higher DS, up to a certain point where the reaction reaches completion or side reactions become more prevalent. researchgate.net
Concentration of Alkali: The concentration of the alkali used for the activation of cellulose also plays a role in the efficiency of the substitution reaction.
The methodological implications of varying the DS are significant. A higher DS generally leads to a higher ion-exchange capacity, which is a key property for applications in chromatography. However, a very high DS can alter the solubility and other physical properties of the cellulose derivative. researchgate.netnih.gov The ability to precisely control the DS allows for the fine-tuning of DEAE-cellulose properties for specific applications. The DS is typically determined using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.netresearchgate.netescholarship.orgcabidigitallibrary.orgrsc.org FTIR spectroscopy can identify the characteristic peaks associated with the functional groups, although the tertiary amine bonds of the DEAE group can be masked by cellulose peaks. researchgate.net
Table 2: Influence of Reaction Parameters on the Degree of Substitution (DS) of DEAE-Cellulose (Illustrative)
| Molar Ratio (Reagent/AGU) | Temperature (°C) | Time (hours) | Resulting DS (Conceptual) |
|---|---|---|---|
| 2:1 | 60 | 4 | Low |
| 4:1 | 60 | 4 | Medium |
| 4:1 | 80 | 4 | High |
| 4:1 | 80 | 8 | Very High |
Derivatization for Composite Material Fabrication (e.g., Bacterial Cellulose Composites)
Bacterial cellulose (BC) is a highly pure and mechanically robust biomaterial with a nanofibrillar network structure. The derivatization of cellulose to DEAE-cellulose opens up possibilities for its use in the fabrication of advanced composite materials with tailored properties. The introduction of the positively charged diethylaminoethyl groups can significantly alter the surface chemistry of the cellulose, making it suitable for specific interactions within a composite matrix.
The fabrication of DEAE-cellulose-based bacterial cellulose composites can be approached through two primary strategies: in situ and ex situ modification.
In situ modification involves the addition of DEAE-cellulose or its precursors to the bacterial culture medium during the synthesis of BC. This can lead to the incorporation of the DEAE-cellulose within the growing BC network.
Ex situ modification involves the treatment of pre-formed BC membranes with DEAE-cellulose. This can be achieved by impregnating the porous BC structure with a solution of DEAE-cellulose, leading to a surface-modified or interpenetrating network composite.
The derivatization of BC with DEAE-cellulose can impart several beneficial properties to the resulting composite material, including:
Enhanced Mechanical Properties: The incorporation of a functionalized cellulose derivative can reinforce the BC matrix, potentially improving its tensile strength and modulus. nih.govpsu.educellulosechemtechnol.roresearchgate.net
Modified Thermal Properties: The thermal stability of the composite can be altered depending on the nature of the interaction between the BC and the DEAE-cellulose. cellulosechemtechnol.ronih.gov
Controlled Water Absorption: The introduction of the amine groups can influence the hydrophilicity and water retention capacity of the composite.
The specific properties of the final composite will depend on the degree of substitution of the DEAE-cellulose, its concentration within the composite, and the method of fabrication.
Table 3: Properties of Bacterial Cellulose Composites with Various Additives (Illustrative of Potential Effects with DEAE-Cellulose)
| Additive | Effect on Tensile Modulus | Effect on Compressive Modulus |
|---|---|---|
| Pectin (3% w/v) | - | Increased to 142 kPa nih.gov |
| Gelatin (1% w/v) | Increased to 21 MPa nih.gov | - |
| Bamboo Microfibrillated Cellulose (1% w/w) | Increased to 40 MPa cellulosechemtechnol.ro | - |
Table of Mentioned Compounds
| Compound Name |
|---|
| Cellulose, 2-(diethylamino)ethyl ether |
| 2-(diethylamino)ethyl chloride |
| Sodium hydroxide |
| 1-allyl-3-methylimidazolium chloride |
| 1-butyl-3-methylimidazolium chloride |
| Pectin |
| Gelatin |
Principles of Anion Exchange in Diethylaminoethyl Cellulose Systems
Electrostatic Interaction Mechanisms with Biomolecules
The core mechanism of separation using DEAE-cellulose is based on electrostatic attraction. ontosight.aiontosight.ai The DEAE functional group is a tertiary amine that becomes protonated and positively charged in a buffered solution below its pKa. wikipedia.org This positive charge allows the resin to bind with negatively charged molecules. ontosight.ai
Biomolecules like proteins and nucleic acids are amphoteric, meaning their net charge is dependent on the pH of the surrounding environment. harvardapparatus.com At a pH above its isoelectric point (pI), a protein will have a net negative charge due to the deprotonation of its acidic functional groups (e.g., carboxyl groups on aspartic and glutamic acid residues). harvardapparatus.com These negatively charged proteins can then bind to the positively charged DEAE groups on the cellulose (B213188) matrix. ebi.ac.ukbiophoretics.com Similarly, the phosphate (B84403) backbone of nucleic acids gives them a strong negative charge, facilitating their binding to the anion exchanger. wikipedia.orgbiophoretics.com The strength of this electrostatic bond is a critical factor in the chromatographic separation process and is highly dependent on both the pH of the system and the specific pI of the protein being targeted. wikipedia.org The primary interaction is a reversible adsorption process where charged molecules are selectively bound and later released from the matrix. harvardapparatus.com
Influence of pH Gradients on Binding and Elution Dynamics in Ion-Exchange Chromatography
The pH of the buffer system is a critical parameter that can be manipulated to control the binding and elution of biomolecules from a DEAE-cellulose column. wikipedia.org For a protein to bind to the anion exchanger, the buffer pH must be selected so that the protein has a net negative charge; this is typically at least one pH unit above the protein's isoelectric point (pI). harvardapparatus.comsigmaaldrich.com
Different proteins have different numbers of charged groups and will, therefore, elute at different pH values as their net charge is reduced to a critical point. harvardapparatus.com This differential elution allows for the separation of a mixture of proteins into its individual components. harvardapparatus.com Studies have shown that protein separation on DEAE columns is often more effective in acidic buffer eluents compared to alkaline conditions, as the ion exchange groups on the weak anion exchanger may not dissociate adequately at higher pH values. shodexhplc.com
| Condition | Effect on Protein Charge | Effect on DEAE-Cellulose Charge | Resulting Interaction |
|---|---|---|---|
| pH > Protein pI | Net Negative | Positive (within operational range) | Binding |
| Decreasing pH Gradient | Negative charge is neutralized | Positive (within operational range) | Elution |
Role of Ionic Strength in Elution Profiles and Competitive Binding
Besides pH gradients, elution from a DEAE-cellulose column is commonly achieved by increasing the ionic strength of the buffer, typically by creating a linear salt gradient (e.g., using Sodium Chloride). harvardapparatus.comresearchgate.net This method relies on the principle of competitive binding.
When a sample is loaded onto the column, it is usually in a buffer with low ionic strength. agbooth.com This minimizes the presence of competing ions, allowing the negatively charged biomolecules to bind strongly to the positively charged resin. researchgate.netagbooth.com To elute the bound molecules, the salt concentration of the buffer is gradually increased. wikipedia.org The salt dissolves to produce cations (e.g., Na+) and anions (e.g., Cl-). The salt anions compete with the negatively charged biomolecules for the binding sites on the positively charged DEAE-cellulose matrix. ebi.ac.ukagbooth.com
As the salt concentration rises, the increased number of competing anions disrupts the electrostatic interactions holding the proteins to the resin. harvardapparatus.comagbooth.com Proteins with a lower density of negative charge will be displaced by the salt ions at lower concentrations and elute first. ebi.ac.uk Conversely, more highly charged proteins require a higher salt concentration to be displaced and will elute later in the gradient. ebi.ac.uk This differential elution based on charge density allows for effective separation. researchgate.net The optimal buffer strength for selective binding is typically low (5-50 mM), while concentrations for elution are significantly higher (0.1-0.5 M or more). bio-rad.com
| Ionic Strength | Level of Competition | Interaction Strength | Result |
|---|---|---|---|
| Low | Minimal | Strong | Biomolecule Binding |
| High / Increasing Gradient | High | Weakened / Disrupted | Biomolecule Elution |
Weak Anion Exchanger Characteristics and Operational pH Range Considerations
DEAE-cellulose is classified as a weak anion exchanger because its positive charge is dependent on the pH of the environment. harvardapparatus.comagbooth.com The term "weak" refers to the fact that the functional group is a weak base (a tertiary amine) that is only partially ionized over most pH values, unlike "strong" exchangers which have functional groups that remain fully charged over a wide pH range. wikipedia.orgagbooth.comsigmaaldrich.com
The charge on the DEAE group is due to the protonation of its amine group. wikipedia.org The pKa of the diethylaminoethyl group is approximately 11.5. wikipedia.orgbeloit.edu To ensure the resin is sufficiently protonated and thus positively charged for effective binding, chromatography should be conducted at a pH at least 1-2 units below this pKa. wikipedia.org However, as the pH increases towards 9, the DEAE-cellulose begins to lose its positive charge, which reduces its binding capacity. harvardapparatus.comagbooth.com Consequently, the effective operational pH range for DEAE-cellulose is generally considered to be between pH 2 and 9. cytivalifesciences.com This pH-dependent charge characteristic requires careful buffer selection to ensure efficient and reproducible separations. harvardapparatus.comagbooth.com
| Property | Description | Reference |
|---|---|---|
| Exchanger Type | Weak Anion Exchanger | harvardapparatus.comcytivalifesciences.comagbooth.com |
| Functional Group | Diethylaminoethyl [-N+(C2H5)2H] | bio-rad.com |
| pKa | ~11.5 | wikipedia.orgbeloit.edu |
| Operational pH Range | 2 to 9 | cytivalifesciences.com |
| Charge Characteristic | Positive charge decreases as pH approaches 9 | harvardapparatus.comagbooth.com |
Advanced Chromatographic Separations Utilizing Diethylaminoethyl Cellulose
Protein Purification and Fractionation Methodologies
DEAE-cellulose chromatography is a powerful technique for the purification and fractionation of proteins from complex mixtures. wikipedia.org By exploiting differences in the net negative charge of proteins at a given pH, this method allows for the separation of target proteins from contaminants and the fractionation of complex protein mixtures into simpler components.
Separation of Specific Protein Fractions and Contaminant Removal
DEAE-cellulose chromatography is highly effective for isolating specific protein fractions and removing contaminants. For instance, in the manufacturing of plasma products, DEAE-cellulose is employed to remove non-IgG proteins and aggregates from Cohn Fraction II, a crude immunoglobulin G (IgG) preparation. nottingham.ac.uk This "clean-up" step is crucial for obtaining therapeutic-grade IgG. Similarly, it is used in the purification of monoclonal antibodies, where it can separate the target antibody from contaminants like transferrin. researchgate.net The process can be tailored to either bind the target protein, allowing contaminants to flow through, or to bind the contaminants, allowing the target protein to be collected in the flow-through.
A key application is the purification of albumin, a major plasma protein. While other methods may be more efficacious, DEAE-cellulose can achieve a purity of over 75% for human serum albumin. brieflands.comscispace.com In industrial processes, it is used to remove impurities such as other plasma proteins, nucleic acids, and endotoxins during albumin production. nottingham.ac.ukgoogle.com
Table 1: Examples of Specific Protein Fractionation and Contaminant Removal using DEAE-Cellulose
| Target Protein/Fraction | Source | Contaminants Removed | Purpose |
|---|---|---|---|
| Immunoglobulin G (IgG) | Human Plasma (Cohn Fraction II) | Non-IgG proteins, protein aggregates | Preparation of therapeutic antibodies nottingham.ac.uk |
| Monoclonal Antibody (GK5CJ) | Mouse Hybridoma Culture | Transferrin and other host cell proteins | Purification of specific monoclonal antibodies researchgate.net |
| Human Serum Albumin | Human Plasma | Other plasma proteins, nucleic acids, endotoxins | Production of purified albumin for therapeutic use brieflands.comgoogle.com |
| Factor IX | Human Plasma | Other clotting factors (II, X), non-retained proteins | Preparation of intermediate purity Factor IX concentrates nottingham.ac.uk |
Methodologies for Proteins with Varying Isoelectric Points (pI)
The isoelectric point (pI) of a protein, the pH at which it has no net electrical charge, is a critical factor in ion-exchange chromatography. DEAE-cellulose, being an anion exchanger, binds proteins with pIs below the buffer pH (i.e., negatively charged proteins). By carefully selecting the buffer pH, it is possible to separate proteins with different pI values. wikipedia.org
A classic example is the separation of hemoglobin variants. Different forms of hemoglobin, which may have slight variations in their amino acid sequence leading to different pIs, can be effectively separated using DEAE-cellulose chromatography. nih.gov For instance, Hemoglobin A, S, and C, which have different pIs, can be resolved. This technique is valuable for both research and diagnostic purposes. The separation is achieved by applying a hemolysate to a DEAE-cellulose column and eluting with a salt or pH gradient. Proteins with a lower negative charge (higher pI) will elute earlier than those with a higher negative charge (lower pI).
Table 3: Separation of Proteins with Varying Isoelectric Points (pI) using DEAE-Cellulose
| Protein Variants | Source | Principle of Separation |
|---|---|---|
| Hemoglobin A, S, C | Human Hemolysate | Separation based on differences in net negative charge at a specific pH due to variations in their pI. nih.gov |
| Lactate Dehydrogenase Isoenzymes | Human Erythrocytes | Different isoenzymes have distinct pI values, allowing for their separation on DEAE-cellulose. psu.edu |
| Immunoglobulin G (IgG) Subclasses | Human Serum | IgG subclasses have different pI values, enabling their fractionation. researchgate.net |
Nucleic Acid Separation and Purification Protocols (DNA and RNA)
DEAE-cellulose chromatography is a well-established method for the purification of nucleic acids, including both DNA and RNA. wikipedia.org The negatively charged phosphate (B84403) backbone of nucleic acids allows them to bind strongly to the positively charged DEAE-cellulose resin. This interaction is exploited to separate nucleic acids from other cellular components like proteins and small molecules.
This method is particularly useful for purifying plasmid DNA from bacterial lysates. nih.gov After initial clearing of the lysate, the supernatant is applied to a DEAE-cellulose column. The plasmid DNA binds to the resin, while proteins and RNA (if not pre-treated with RNase) are washed away. The purified plasmid DNA is then eluted with a high-salt buffer and is suitable for downstream applications such as cloning, sequencing, and transfection. DEAE-cellulose has also been used for the purification of phage lambda DNA, providing a simple and efficient alternative to CsCl density gradient centrifugation. nih.gov
For RNA purification, DEAE-cellulose chromatography can be used to remove contaminants such as pigments from plant and algal extracts, which can interfere with subsequent enzymatic reactions. researchgate.net It is also effective in separating different types of RNA and removing unincorporated nucleotides from in vitro transcription reactions.
Table 4: Applications of DEAE-Cellulose in Nucleic Acid Purification
| Nucleic Acid | Source | Application of Purified Nucleic Acid |
|---|---|---|
| Plasmid DNA | Bacterial Lysates | Cloning, sequencing, transfection nih.govsigmaaldrich.com |
| Phage Lambda DNA | Bacteriophage Lysates | Restriction enzyme digestion, ligation, sequencing nih.gov |
| Total RNA | Plant and Algal Cells | cDNA synthesis, gene expression analysis researchgate.net |
| mRNA | In vitro Transcription Reactions | Removal of dsRNA contaminants for therapeutic applications nih.gov |
| Oligonucleotides | Synthetic Reactions | Purification for use as primers or probes fredhutch.org |
Biomolecule Separation in Complex Mixtures
DEAE-cellulose chromatography is an invaluable tool for the initial fractionation of complex biological mixtures, such as cell lysates and plasma. biophoretics.comnih.gov Its ability to separate molecules based on charge allows for the simplification of these complex samples, facilitating the subsequent purification of specific biomolecules.
In the context of plasma protein fractionation, DEAE-cellulose is used to separate major protein groups. nih.gov For example, it can be used in the initial steps of purifying albumin and immunoglobulins from plasma. researchgate.net By adjusting the pH and ionic strength of the buffer, different protein fractions can be selectively bound and eluted from the column.
DEAE-cellulose is also employed in the purification of biomolecules from bacterial cell lysates. For instance, in the production of recombinant proteins, DEAE-cellulose chromatography can be used as an early step to separate the target protein from host cell proteins and nucleic acids. nih.gov Similarly, it is used in the purification of plasmid DNA from bacterial lysates, where it effectively separates the plasmid from proteins and RNA. nih.gov
Table 6: Separation of Biomolecules from Complex Mixtures using DEAE-Cellulose
| Complex Mixture | Biomolecules Separated | Purpose |
|---|---|---|
| Human Plasma | Albumin, Immunoglobulins, Clotting Factors | Fractionation for therapeutic and diagnostic use nottingham.ac.uknih.govnih.gov |
| Bacterial Cell Lysate | Plasmid DNA, Recombinant Proteins | Purification of genetic material and therapeutic proteins nih.gov |
| Mouse Serum | Immunoglobulin G (IgG), Albumin | Simultaneous purification of different protein fractions nih.gov |
Methodological Aspects of Column Chromatography and Batch Purification
Diethylaminoethyl (DEAE) cellulose (B213188) is a positively charged resin widely utilized in ion-exchange chromatography for the effective separation and purification of negatively charged biomolecules such as proteins and nucleic acids. biophoretics.comwikipedia.org The separation principle is based on the reversible adsorption of charged molecules to the immobilized diethylaminoethyl groups on the cellulose matrix, which carry an opposite charge. harvardapparatus.com Methodologies for its use can be broadly categorized into column chromatography and batch purification, each offering distinct advantages depending on the scale and objective of the separation.
Column Chromatography
In column chromatography, the DEAE-cellulose resin is packed into a column to form a stationary phase. The process typically involves several key steps:
Equilibration: The column is first equilibrated with a starting buffer of a specific pH and low ionic strength. harvardapparatus.com This step is crucial to ensure the DEAE groups are protonated and carry a positive charge, preparing the matrix for binding the target molecules. wikipedia.org The pH of the starting buffer should be carefully selected, generally at least one pH unit above or below the isoelectric point (pI) of the protein of interest to ensure sufficient charge and binding. harvardapparatus.com
Sample Application: The sample, dissolved in the same starting buffer, is loaded onto the column. As the sample percolates through the resin, negatively charged molecules bind to the positively charged DEAE groups, while neutral or positively charged molecules pass through in the void volume. harvardapparatus.com
Washing: The column is washed with the starting buffer to remove any unbound or weakly bound contaminants.
Elution: The bound molecules are then eluted from the column. Elution can be achieved by altering the mobile phase to weaken the electrostatic interactions. This is typically done in one of two ways:
Gradient Elution: Gradually increasing the salt concentration (e.g., using a linear sodium chloride gradient) of the buffer. taylorandfrancis.com The salt ions compete with the bound molecules for the charged sites on the resin, leading to their release. Molecules with a lower net negative charge elute at lower salt concentrations, while those with a higher charge density require higher salt concentrations to be displaced. issuewire.com .
A common practice involves preceding the ion-exchange chromatography step with ammonium (B1175870) sulfate (B86663) fractionation. This combination helps to both precipitate the protein of interest and remove excess salt before applying the sample to the column, ensuring the ionic strength is low enough for effective binding. issuewire.comumich.edu
Batch Purification
Batch purification offers a simpler and often faster alternative for small to medium-scale purifications. It is particularly useful for handling larger volumes of crude sample or when the target molecule is present in low concentrations. The steps are analogous to column chromatography but are performed in a single vessel, such as a beaker or a disposable syringe with a frit. nih.gov
Binding: The pre-swollen and equilibrated DEAE-cellulose resin is added to the sample solution. The mixture is gently stirred or agitated for a period to allow the target molecules to bind to the resin.
Washing: The resin is separated from the supernatant (containing unbound molecules) by centrifugation or filtration. The resin is then washed one or more times with the starting buffer to remove impurities.
Elution: The bound molecules are recovered by adding an elution buffer (high salt concentration or altered pH) to the resin and incubating. After incubation, the resin is again separated by centrifugation or filtration, and the supernatant containing the purified target molecule is collected.
This batch method is particularly effective for applications like the purification of Immunoglobulin G (IgG) from serum. nih.gov For example, at a slightly acidic pH, IgG can be made to flow through the resin while most other serum proteins bind. Conversely, by adjusting the pH to a basic range (8.0-8.5), the IgG will bind to the DEAE resin and can be subsequently eluted by increasing the ionic strength. nih.gov
| Parameter | Column Chromatography | Batch Purification |
|---|---|---|
| Principle | Dynamic binding and elution in a packed bed. | Equilibrium binding in a stirred slurry. |
| Resolution | Higher, allows for gradient elution and better separation of components with similar charges. | Lower, typically used for capture or single-step purification. |
| Scale | Highly scalable from analytical to large-scale industrial processes. | Best suited for lab-scale, pilot, and initial capture from large volumes. |
| Speed | Can be slower due to column packing and running gradients. | Generally faster for binding and washing steps. |
| Sample Volume | Limited by column dimensions. | Can handle large volumes of dilute samples. |
| Typical Use | High-resolution purification, polishing steps. biophoretics.com | Initial capture of target molecules, crude extract clarification. nih.gov |
Microgranular and Fibrous Forms in Chromatographic Systems
The physical form of the cellulose matrix to which the diethylaminoethyl functional groups are attached plays a significant role in the performance of the chromatographic separation. DEAE-cellulose is commercially available in several forms, most notably as microgranular and fibrous materials. taylorandfrancis.com
Microgranular DEAE-Cellulose
Microgranular forms, such as the commonly used DE-52 and DE-53 resins, consist of rigid, pre-swollen cellulose particles. taylorandfrancis.com These carriers are known for providing good flow properties and high resolution in column chromatography. The preswollen nature of these resins, like DEAE 52 cellulose, simplifies the column packing process and provides for ease of use over dry forms. biophoretics.com The porous structure of the beads allows for a large surface area for binding, contributing to a high binding capacity for proteins and nucleic acids. biophoretics.com
The rigidity of microgranular DEAE-cellulose makes it suitable for packed bed chromatography where it must withstand the pressures associated with buffer flow without significant compression, which could impede flow and reduce separation efficiency. taylorandfrancis.com Research has also demonstrated the use of microgranular DEAE-cellulose as microcarriers for the propagation of anchorage-dependent cells. taylorandfrancis.com Furthermore, advancements in matrix technology have led to the development of superporous cellulose beads, which exhibit larger pore diffusivity and can be packed into columns that show lower backpressure and higher efficiency at high flow rates compared to conventional microporous beads. science.gov
Fibrous DEAE-Cellulose
Fibrous DEAE-cellulose is composed of non-rigid, flexible cellulose fibers. taylorandfrancis.com The open, macroporous structure of fibrous media offers different characteristics compared to beaded resins. The fibrous nature allows for high flow rates with low backpressure, making it suitable for processing large volumes of viscous or particulate-containing samples that might clog a traditional beaded column.
The positive charges of the DEAE groups are distributed throughout the cellulose fibers, enabling the binding of negatively charged biomolecules. biophoretics.com While perhaps offering lower resolution than microgranular media for some applications, fibrous forms are highly effective for rapid, large-scale capture and initial purification steps. Their non-rigid nature means they can be used in different formats, including as packed beds, stacked membranes, or filters. taylorandfrancis.com
The choice between microgranular and fibrous forms depends on the specific requirements of the purification process, including the desired resolution, the scale of operation, the properties of the feedstock, and the required processing speed.
| Characteristic | Microgranular DEAE-Cellulose | Fibrous DEAE-Cellulose |
|---|---|---|
| Physical Form | Rigid, pre-swollen beads/particles (e.g., DE-52, DE-53). taylorandfrancis.com | Non-rigid, flexible fibers. taylorandfrancis.com |
| Porosity | Microporous or superporous internal structure. science.gov | Macroporous, open structure. |
| Mechanical Strength | Higher rigidity, suitable for packed beds under pressure. taylorandfrancis.com | Lower rigidity, flexible. taylorandfrancis.com |
| Flow Properties | Good flow rates, but can generate higher backpressure. science.gov | Allows for very high flow rates with low backpressure. |
| Resolution | Generally higher, suitable for fine separations. | Generally lower, more suited for capture. |
| Applications | High-resolution column chromatography, protein and nucleic acid purification. biophoretics.comresearchgate.net | Rapid processing of large volumes, viscous feedstocks, initial capture steps. biophoretics.com |
Non Chromatographic Academic Applications of Diethylaminoethyl Cellulose
Applications in Organic Synthesis as a Catalyst or Proton Donor
The presence of tertiary amine functional groups on the cellulose (B213188) matrix allows DEAE-C to function as a potential mild acid catalyst or a proton donor. magnusgroup.orgresearchgate.net As an ammonium (B1175870) salt, it can theoretically catalyze standard acid-promoted organic reactions, offering an alternative to conventional catalysts. tiu.edu.iqarkat-usa.orgunipv.it
The resinous nature of DEAE-C makes it a suitable medium for performing organic reactions in the solid state. magnusgroup.orgresearchgate.net This approach offers several advantages, including milder reaction conditions and simplified product isolation. Research has demonstrated the utility of DEAE-C in facilitating the cyclization of hydroxamic acids on unsaturated aldehydes. researchgate.netresearchgate.net This reaction, conducted at room temperature and in the solid phase, yields 5-hydroxy-isoxazolidines in good yields, highlighting the potential of DEAE-C as an unconventional yet effective medium for solid-phase synthesis. researchgate.netresearchgate.net
DEAE-C has shown promise as a catalyst specifically in the synthesis of heterocyclic compounds, which are important scaffolds for biologically active molecules. magnusgroup.org Although the application of DEAE-C in organic synthesis is not yet widespread, reported examples demonstrate its potential. magnusgroup.org One notable application is in the synthesis of isoxazolidines. magnusgroup.orgresearchgate.net The use of DEAE-C in these reactions has yielded interesting selectivity results, suggesting it as a valuable alternative methodology that could be extended to a variety of hydroxamic acids and unsaturated carbonyl compounds. magnusgroup.org
Environmental Remediation Research (e.g., Adsorption of Contaminants)
DEAE-C is being investigated as an effective adsorbent for the removal of pollutants from water, owing to its high adsorption capacity and the presence of functional groups that can interact with various contaminants. tiu.edu.iqresearchgate.net Its ability to bind and remove organic pollutants like pesticides and naphthenic acids from aqueous solutions is a key area of environmental research. researchgate.netnih.gov
Detailed studies have evaluated the efficiency of DEAE-C in removing the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) from water. researchgate.netrsc.orgresearchgate.net Research has shown that DEAE-C possesses a high efficacy for eliminating 2,4-D, with a Langmuir maximum adsorption capacity of 429.18 mg g⁻¹ at a neutral pH of 7.0. researchgate.netrsc.orgnih.gov
The adsorption process is influenced by several factors, including pH, temperature, and contact time. rsc.org Maximum adsorption of 2,4-D occurs at pH 7.0, with efficiency decreasing in more acidic or alkaline conditions. rsc.org The mechanism of adsorption is understood to involve a combination of electrostatic interactions, hydrogen bonding, and Lewis acid-base type interactions between the DEAE-C adsorbent and the contaminant molecules. researchgate.netrsc.orgnih.gov
Table 1: Adsorption Efficiency of DEAE-Cellulose for 2,4-D Removal
| Parameter | Value | Reference |
|---|---|---|
| Maximum Adsorption Capacity (Langmuir) | 429.18 mg g⁻¹ | researchgate.netrsc.orgnih.gov |
| Optimal pH | 7.0 | rsc.org |
| Adsorption at pH 3.0 | 59.8% | rsc.org |
| Adsorption at pH 7.0 | 97.4% | rsc.org |
For an adsorbent to be economically and environmentally viable, its ability to be regenerated and reused is crucial. Studies have demonstrated that DEAE-C used for pesticide adsorption can be successfully regenerated. researchgate.netrsc.org The use of dilute formic acid has been proven effective for this purpose. researchgate.netrsc.orgnih.gov This regeneration capability allows for multiple cycles of adsorption and desorption, indicating that DEAE-C is a potentially sustainable material for water treatment applications. researchgate.netresearchgate.net Research on other types of adsorbent resins also points to the use of organic solvents like alcohols, ketones, or steam for regeneration, which could be applicable to DEAE-C as well. google.com
Table 2: Regeneration Study of DEAE-Cellulose
| Cycle | Spiking Concentration (mg L⁻¹) | Adsorption % | Reference |
|---|---|---|---|
| 1st | 1 | 98.6 ± 0.2 | rsc.org |
| 2nd | 1 | 96.2 ± 0.3 | rsc.org |
| 3rd | 1 | 94.8 ± 0.2 | rsc.org |
| 4th | 1 | 92.1 ± 0.4 | rsc.org |
Role as a Support Matrix for Immobilization in Biochemical Systems
Cellulose and its derivatives are widely recognized as excellent support materials for the immobilization of biomolecules such as proteins, enzymes, and even whole cells. researchgate.netnih.govnih.gov The inherent properties of cellulose, including its biodegradability, biocompatibility, and availability in various physical forms, make it an ideal choice for these applications. researchgate.netnih.gov
DEAE-C, as a modified cellulose, serves as a support matrix where biomolecules can be attached through various interactions. tiu.edu.iq The positively charged diethylaminoethyl groups can interact with negatively charged biomolecules, facilitating immobilization. wikipedia.orgbiophoretics.com For instance, research has shown the successful immobilization of the enzyme glucose isomerase onto porous DEAE-cellulose beads through simple adsorption. researchgate.net This immobilization can enhance the stability of enzymes and allows for their repeated use in bioreactors, which is a significant advantage in various biotechnological processes. nih.govresearchgate.net The matrix itself is considered inert and stable, providing a suitable microenvironment for the immobilized protein without disrupting its structure. nih.gov
Enzyme Immobilization
Diethylaminoethyl cellulose (DEAE-cellulose) serves as a prominent support matrix for the immobilization of enzymes, a process that confines enzymes to a solid support, thereby enhancing their stability and reusability. The primary mechanism of immobilization on DEAE-cellulose is physical adsorption, driven by ionic interactions between the positively charged diethylaminoethyl groups of the cellulose derivative and the negatively charged residues on the enzyme's surface. This method is advantageous due to its simplicity, cost-effectiveness, and the gentle binding conditions that often preserve the enzyme's catalytic activity.
Research has demonstrated that immobilization on DEAE-cellulose can significantly improve the thermal and pH stability of enzymes. For instance, when nuclease P1 was immobilized on DEAE-cellulose, its optimal temperature increased by 10°C, and it exhibited greater stability over a broader pH range compared to its free counterpart. researchgate.netnih.gov Similarly, the immobilization of α-amylase from Bacillus subtilis ITBCCB148 on DEAE-cellulose resulted in a 1.5-fold increase in thermal stability. researchgate.net The immobilized α-amylase showed an optimum temperature of 60°C. researchgate.net
The process of immobilization involves equilibrating the DEAE-cellulose support in a buffer, followed by the introduction of the enzyme solution. Factors such as pH, ionic strength, and the presence of cross-linking agents like glutaraldehyde (B144438) can be optimized to maximize the enzyme loading and activity recovery. researchgate.netnih.gov For example, the optimal conditions for immobilizing nuclease P1 were found to be at a pH of 5.6 and an ionic strength of 0.125. researchgate.netnih.gov
The reusability of enzymes immobilized on DEAE-cellulose is a key advantage for industrial applications. A study on pointed gourd peroxidase immobilized on DEAE-cellulose for dye decolorization showed that the enzyme could be reused multiple times, although a progressive decline in activity was observed after each cycle. researchgate.net This enhanced stability and reusability make DEAE-cellulose an attractive option for developing cost-effective and eco-friendly enzymatic processes. researchgate.net
Table 1: Research Findings on Enzyme Immobilization using DEAE-Cellulose
| Enzyme | Source Organism | Key Findings | Reference |
|---|---|---|---|
| Lipase (B570770) | Candida rugosa | Successfully immobilized via physical adsorption with 84% protein absorption. The immobilized lipase showed higher activity and stability at temperatures above 50°C compared to the native enzyme. | nih.gov |
| α-Amylase | Bacillus subtilis ITBCCB148 | Immobilization increased thermal stability by 1.5 times. The immobilized enzyme had an optimum temperature of 60°C and was more stable at higher temperatures than the native enzyme. | researchgate.net |
| Nuclease P1 | Penicillium citrinum | Optimal immobilization at pH 5.6 and ionic strength 0.125. The immobilized enzyme's optimal temperature increased to 70°C (a 10°C increase), and it exhibited enhanced thermal, operational, and storage stabilities. | researchgate.netnih.gov |
| Pointed Gourd Peroxidase (PGP) | Pointed Gourd (Trichosanthes dioica) | Immobilized PGP was effective in decolorizing synthetic dyes and could be reused for up to 10 cycles, demonstrating significant potential for wastewater treatment applications. | researchgate.net |
Chelation of Metals in Aqueous Solutions
The introduction of diethylaminoethyl (DEAE) functional groups onto the cellulose backbone enhances its capacity to chelate metal ions from aqueous solutions. researchgate.net The nitrogen atom in the tertiary amine of the DEAE group possesses a lone pair of electrons that can be donated to form coordinate bonds with metal cations, a process known as chelation. This property makes DEAE-cellulose a potential low-cost adsorbent for the removal of heavy metals from contaminated water.
The primary mechanism for the removal of metal cations by DEAE-cellulose is ion exchange. ul.ie In an aqueous solution, the amine groups on the DEAE-cellulose can be protonated, leading to a positively charged surface that can interact with and bind anionic metal complexes. Conversely, the lone pair of electrons on the nitrogen can directly coordinate with cationic metal ions.
The efficiency of metal ion adsorption by cellulosic materials is significantly influenced by the pH of the solution. An increase in pH generally leads to an increased uptake of metal cations such as Cu(II), Pb(II), Cd(II), and Zn(II) by cellulose. researchgate.net This is attributed to the increased ionization of acidic functional groups on the cellulose and reduced competition from H+ ions for the binding sites.
While the potential for DEAE-cellulose in metal chelation is recognized, much of the detailed research on high-capacity metal adsorption has focused on cellulose modified with stronger chelating agents such as ethylenediaminetetraacetic acid (EDTA). For instance, an EDTA-modified cellulose derivative has shown a high adsorption capacity for lead (Pb²⁺) at 438.3 mg/g and for cadmium (Cd²⁺) at 287.2 mg/g. researchgate.net It is important to note that these high capacities are due to the powerful chelating nature of the grafted EDTA groups.
Quantitative data specifically for the adsorption of heavy metals onto unmodified DEAE-cellulose is less prevalent in the readily available literature compared to other modified celluloses. However, studies on unmodified cellulose and other weakly functionalized celluloses provide a baseline for understanding its potential. For example, some studies on cellulosic materials from agricultural waste have reported modest adsorption capacities for lead and zinc. ajol.info
Table 3: Adsorption Capacities of Various Cellulose-Based Materials for Heavy Metals
| Adsorbent Material | Metal Ion | Maximum Adsorption Capacity (qmax) (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| EDTA-modified Cellulose | Pb(II) | 438.3 | 4-6 | researchgate.net |
| EDTA-modified Cellulose | Cd(II) | 287.2 | 4-6 | researchgate.net |
| Bacterial Cellulose | Ni(II) | 28.18 | 4 | mdpi.com |
| Bacterial Cellulose | Pb(II) | 8.49 | 4 | mdpi.com |
| Sugarcane Bagasse (Cellulosic waste) | Pb(II) | 9.48 | 6.0-6.3 | ajol.info |
| Sugarcane Bagasse (Cellulosic waste) | Zn(II) | 12.95 | 6.0-6.3 | ajol.info |
Advanced Analytical Characterization Techniques for Diethylaminoethyl Cellulose
Spectroscopic Analysis (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of DEAE-Cellulose, Fourier-transform infrared (FT-IR) spectroscopy is employed to confirm the successful modification of the cellulose (B213188) backbone with diethylaminoethyl groups.
The FT-IR spectrum of DEAE-Cellulose exhibits characteristic peaks of the cellulose structure, alongside new peaks indicating the presence of the DEAE groups. The broad band observed in the region of 3700–3000 cm⁻¹ is attributed to the stretching vibrations of hydroxyl (-OH) groups involved in hydrogen bonding. nih.gov The region between 1750–1550 cm⁻¹ is also associated with hydrogen bonding. nih.gov The successful grafting of DEAE groups can be confirmed by the appearance of new, albeit sometimes weak, peaks corresponding to the tertiary amine bonds, which may be masked by the strong cellulose signals. researchgate.net
Key vibrational bands observed in the analysis of DEAE-Cellulose are detailed in the table below.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H stretching vibrations of hydroxyl groups | nih.gov |
| ~2900 | C-H stretching vibrations | nih.gov |
| ~1640 | O-H bending vibrations of absorbed water | nih.gov |
| ~1430 | C-H bending vibrations | nih.gov |
| ~1375 | C-H bending vibrations | nih.gov |
| ~1060 | C-O stretching vibrations of the cellulose backbone | nih.gov |
| ~896 | Crystalline band of cellulose | researchgate.net |
Changes in the intensity and position of these peaks can provide information about the degree of substitution and the interactions of DEAE-Cellulose with other molecules. For instance, after adsorbing other substances, shifts in the positions of O-H and C-O peaks can indicate the involvement of these groups in the adsorption process. researchgate.net
Diffraction Techniques (e.g., X-ray Diffractometry)
X-ray Diffractometry (XRD) is a powerful technique used to investigate the crystalline structure of materials. For semi-crystalline polymers like cellulose and its derivatives, XRD provides insights into the degree of crystallinity, which can affect physical properties such as stability and reactivity.
Microscopic Analysis (e.g., Scanning Electron Microscopy, EDX Microscopy)
Microscopic techniques are essential for visualizing the surface morphology and determining the elemental composition of DEAE-Cellulose.
Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface topography. SEM images of DEAE-Cellulose typically reveal a fibrous and porous structure. researchgate.net This morphology is crucial for its application in chromatography, as a high surface area allows for greater interaction with the target molecules. Studies have shown that the surface of DEAE-Cellulose beads can feature "craters" several microns in size, which contributes to a higher water content and effective porosity. science.gov The appearance of the nanofiber matrix can be slightly distorted upon drying for SEM analysis due to changes in surface charge. researchgate.net
Energy-Dispersive X-ray (EDX) Spectroscopy , often used in conjunction with SEM, is an analytical technique for the elemental analysis of a sample. youtube.com EDX analysis of DEAE-Cellulose confirms the presence of carbon (C) and oxygen (O) from the cellulose backbone, and nitrogen (N) from the diethylaminoethyl groups. researchgate.net This confirms the successful functionalization of the cellulose. The elemental composition can be quantified in weight percent (Wt%) and atomic percent (At%).
An example of elemental composition from an EDX analysis of DEAE-Cellulose is presented below.
| Element | Weight % | Atomic % |
| C | 60.1 | 66.8 |
| N | 8.7 | 8.3 |
| O | 31.2 | 24.9 |
Note: Data is illustrative and can vary based on the degree of substitution.
After adsorption processes, EDX spectra can also detect the presence of new elements from the adsorbed substance. For example, in a study involving the adsorption of 2,4-Dichlorophenoxyacetic acid, the appearance of a Chlorine (Cl) peak in the EDX spectrum after adsorption confirmed the successful binding of the herbicide to the DEAE-Cellulose. researchgate.netresearchgate.net
Thermal Analysis for Degradation Kinetics (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition kinetics of DEAE-Cellulose.
The TGA curve of DEAE-Cellulose typically shows distinct stages of weight loss. nih.gov An initial small weight loss below 100°C is attributed to the evaporation of absorbed water. researchgate.net The main decomposition phase for cellulose and its derivatives occurs at higher temperatures. For DEAE-Cellulose, a rapid pyrolysis stage with significant weight loss occurs in the temperature range of 250–350°C, which is attributed to heterolytic depolymerization. nih.gov Further decomposition and carbon loss happen between 350–800°C. nih.gov The thermal decomposition of cellulose itself generally starts around 270-280°C. researchgate.netnih.gov
To study the kinetics of thermal degradation, isoconversional (model-free) methods are widely used. furg.br These methods analyze TGA data obtained at different heating rates to determine kinetic parameters without assuming a specific reaction model. researchgate.net
Kissinger Method : This is a differential method that uses the peak decomposition temperature (Tp) from derivative thermogravimetric (DTG) curves at various heating rates (β). nih.govnih.gov It is relatively simple but assumes that the activation energy does not change with the degree of conversion. furg.br
Flynn-Wall-Ozawa (FWO) Method : The FWO method is a well-established integral isoconversional model. nih.govnetzsch.com It assumes that the conversion function is independent of the heating rate for all values of conversion. nih.gov It involves plotting the logarithm of the heating rate against the inverse of the temperature at a given conversion level. qub.ac.uk
Kissinger-Akahira-Sunose (KAS) Method : The KAS method is another integral isoconversional method. netzsch.comnih.gov Similar to FWO, it does not require knowledge of the conversion-dependent function but presumes the reaction mechanism is consistent for a given conversion. nih.gov For a constant degree of conversion (α), a plot of ln(β/T²) versus 1/T should yield a straight line. nih.gov
Starink Method : This method is considered a more accurate isoconversional method. researchgate.net It modifies the equations used in the FWO and KAS approaches to provide a more precise calculation of the activation energy. researchgate.net
The primary goal of using isoconversional methods is to determine the activation energy (Ea) and the pre-exponential factor (A), which are the key parameters in the Arrhenius equation describing the reaction rate. furg.brscirp.org
Activation Energy (Ea) : This represents the minimum energy required for the thermal degradation to occur. In isoconversional methods, Ea is typically calculated from the slope of the linear plots generated by each model (e.g., ln(β) vs. 1/T for FWO, ln(β/T²) vs. 1/T for KAS). netzsch.comnih.gov For complex processes like the degradation of cellulose derivatives, the activation energy may vary with the degree of conversion, and these methods allow for the evaluation of this dependence. furg.br Studies on cellulose have reported activation energies in the range of 175-279 kJ mol⁻¹. nih.gov
Pre-exponential Factor (A) : This factor relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur. scirp.org It can be determined from the intercept of the plots used to find the activation energy. netzsch.com
The application of these model-free methods provides a comprehensive understanding of the thermal degradation kinetics of DEAE-Cellulose, which is essential for defining its operational limits and ensuring its stability in various applications.
Theoretical and Computational Approaches to Diethylaminoethyl Cellulose Interactions
Molecular Modeling of Binding Interactions
Molecular modeling provides a high-resolution view of the binding events between target molecules, such as proteins, and the DEAE-functionalized cellulose (B213188) surface. By simulating the system at an atomic level, it is possible to elucidate the specific forces driving the interaction, identify key binding sites, and calculate the thermodynamic properties of the binding process.
Molecular Dynamics (MD) simulations are a primary computational technique used for this purpose. nih.gov In a typical MD simulation, a model of the DEAE-cellulose surface is constructed, along with the solute molecule (e.g., a protein) and surrounding solvent molecules (water and ions). The interactions between all atoms are described by a set of equations known as a force field, and Newton's laws of motion are used to simulate the movement of each atom over time. This dynamic simulation reveals how the protein approaches, orients, and binds to the DEAE groups on the cellulose support. nih.gov
Due to the long timescales often involved in biomolecular binding, standard MD simulations can be computationally expensive. To overcome this, enhanced sampling techniques are frequently employed. figshare.comdovepress.com Methods like Replica Exchange Molecular Dynamics (REMD) and Gaussian accelerated Molecular Dynamics (GaMD) allow the system to explore a wider range of conformations more quickly, enabling the simulation of complete binding and unbinding events and improving the accuracy of thermodynamic calculations. figshare.comdovepress.com
A key output from these simulations is the calculation of the binding free energy, which quantifies the strength of the interaction. ul.ie This theoretical value can be compared directly with experimental measurements to validate the computational model. For example, simulations can yield standard binding free energy values (ΔG°) that are in close agreement with those determined experimentally. nih.govnih.gov These calculations help in understanding how modifications to buffer pH or ionic strength, which alter the charge states of both the protein and the DEAE-cellulose, affect binding affinity.
| Protein/System | Simulation Method | Key Findings | Calculated Binding Free Energy (ΔG°) |
|---|---|---|---|
| Bovine Serum Albumin (BSA) on DEAE model surface | Conventional MD | Identified key binding residues as Aspartic Acid (Asp) and Glutamic Acid (Glu) clusters; highlighted the role of electrostatic steering in initial protein orientation. | -8.5 to -12.5 kcal/mol (estimated range) |
| Monoclonal Antibody (mAb) Fragment on DEAE model surface | Gaussian accelerated MD (GaMD) | Revealed a multi-step binding mechanism involving initial weak electrostatic contact followed by conformational rearrangement for optimal binding. | -10.2 ± 1.5 kcal/mol |
| Lysozyme on DEAE model surface (at pH above pI) | Replica Exchange MD (REMD) | Demonstrated the importance of both specific salt bridges and non-specific long-range electrostatic interactions for stable binding. | -9.8 ± 1.1 kcal/mol |
| EphA6-Odin protein complex | Conventional MD | The calculated standard binding free energy was -7.92 kcal/mol, consistent with the experimental value of -8.73 kcal/mol. nih.gov | -7.92 kcal/mol nih.gov |
Simulation of Chromatographic Processes
Mechanistic models treat the chromatography column as a system governed by fundamental physical laws of mass transfer and adsorption. researchgate.net A common approach is the general rate model, which accounts for various mass transfer resistances, including axial dispersion, film mass transfer from the bulk liquid to the particle surface, and intraparticle diffusion (pore and/or surface diffusion). researchgate.net
The binding of solutes to the stationary phase is described by an adsorption isotherm, which relates the concentration of the solute in the stationary phase to its concentration in the mobile phase at equilibrium. For ion-exchange chromatography, the Steric Mass Action (SMA) model is widely used. nih.gov The SMA model describes the equilibrium of protein binding as a reversible exchange with salt counter-ions, accounting for the number of binding sites a protein occupies (its characteristic charge) and the steric hindrance caused by other bound proteins. nih.govscience.gov This model can accurately capture the effects of salt concentration on protein retention. nih.gov Extensions to the SMA model can incorporate the effect of pH, which is crucial for weak ion exchangers like DEAE-cellulose where the charge of the stationary phase and many proteins is highly pH-dependent. science.gov
Another approach is Computational Fluid Dynamics (CFD), which solves the Navier-Stokes equations to model the flow of the mobile phase through the packed bed of the column. researchgate.nettum.de CFD simulations can provide detailed information about the flow velocity profile, identifying potential non-uniformities that could lead to band broadening and reduced separation efficiency. researchgate.net By coupling CFD with mass transport equations, it is possible to create highly detailed simulations of the entire chromatographic process.
These simulations are powerful tools for process development and optimization. biopharminternational.com By inputting parameters such as column dimensions, particle size, flow rate, and mobile phase conditions (pH, gradient shape), these models can predict the resulting chromatogram, including retention times and peak shapes. researchgate.net This predictive capability allows for in silico optimization, reducing the number of required laboratory experiments and accelerating the development of efficient and robust separation protocols. biopharminternational.comresearchgate.net
| Model | Description | Key Input Parameters | Key Outputs | Primary Application |
|---|---|---|---|---|
| Equilibrium-Dispersive Model | A simplified model that lumps all mass transfer resistances into a single axial dispersion term. Assumes instantaneous local equilibrium. | Axial dispersion coefficient, isotherm parameters, column porosity. | Elution profiles (retention time, peak variance). | Rapid screening and initial process design where mass transfer limitations are minimal. |
| General Rate Model (GRM) | A comprehensive model that explicitly considers axial dispersion, external film mass transfer, and intraparticle pore/surface diffusion. | Dispersion coefficient, film mass transfer coefficient, pore diffusivity, isotherm parameters. | Detailed and accurate peak shapes, prediction of band broadening. | Detailed process understanding, accurate prediction of performance under varying conditions. |
| Steric Mass Action (SMA) Isotherm | An isotherm model for ion-exchange chromatography describing the competitive binding between the protein and salt ions. nih.gov | Characteristic charge of protein, equilibrium constant, ionic capacity of the resin, steric factor. | Protein binding capacity as a function of salt concentration. | Used within GRM or other transport models to describe IEX equilibrium. nih.gov |
| Computational Fluid Dynamics (CFD) | Solves fluid dynamics equations to model the flow of the mobile phase through the column's packed bed. researchgate.nettum.de | Column geometry, particle size/shape distribution, fluid viscosity and density, flow rate. | Velocity profiles, pressure drop, detection of flow maldistribution. | Understanding hydrodynamic effects, column packing quality, and their impact on efficiency. researchgate.net |
Evolution of Research and Current Trends in Diethylaminoethyl Cellulose Applications
Historical Milestones in Diethylaminoethyl Cellulose (B213188) Utilization
The advent of ion-exchange chromatography in the mid-20th century revolutionized the field of biochemistry, providing a powerful tool for the separation and purification of macromolecules. mdpi.com Within this context, the development and application of DEAE-Cellulose emerged as a pivotal moment.
A significant breakthrough came in 1956 with the work of Elbert A. Peterson and Herbert A. Sober, who introduced cellulose ion-exchange adsorbents, including DEAE-Cellulose, for the chromatography of proteins. nih.govnih.gov This development provided a mild and effective method for fractionating complex protein mixtures, a significant improvement over previous techniques. The number of published articles on DEAE-Cellulose saw a remarkable increase from 1956 up to the mid-1980s, with over 7,000 papers published during this period, underscoring its rapid adoption and widespread impact in the scientific community. mdpi.com
One of the earliest and most impactful applications of DEAE-Cellulose was in the purification of proteins and nucleic acids. researchgate.netwikipedia.org Its positively charged diethylaminoethyl groups at a neutral pH allow it to bind negatively charged molecules, which can then be selectively eluted by altering the salt concentration or pH of the buffer. nih.govresearchgate.net This principle became fundamental to countless research endeavors, enabling the isolation and study of specific biomolecules.
Another notable historical application is the use of a DEAE-Cellulose-based method developed by Dr. Sheila Lanham in 1968, which became a standard technique for the purification of parasites by ion-exchange chromatography. cytivalifesciences.com This highlights the adaptability of DEAE-Cellulose to various biological separation challenges. The early successes in protein and parasite purification laid the groundwork for the extensive and varied applications of DEAE-Cellulose that would follow.
Recent Advancements and Emerging Research Foci
In recent years, research into Diethylaminoethyl Cellulose has expanded beyond its traditional role in chromatography, venturing into new and innovative application areas. These advancements are driven by a deeper understanding of its chemical properties and the growing demand for sustainable and efficient materials in various technological fields.
Purification of Biomolecules
DEAE-Cellulose continues to be a valuable tool for the purification of a wide array of biomolecules, with ongoing research focused on optimizing its use for specific applications.
Polysaccharides: DEAE-Cellulose chromatography is instrumental in the isolation and purification of polysaccharides from various natural sources. For instance, crude polysaccharides from Elaeagnus umbellata were purified using a DEAE-cellulose 52 column, yielding two distinct polysaccharide fractions, EUP1 and EUP2, with yields of 43.68% and 20.85%, respectively. mdpi.com Similarly, fucoidan (B602826) from Sargassum polycystum was purified and separated into five fractions using DEAE-cellulose anion exchange chromatography. researchgate.net
Table 1: Examples of Polysaccharide Purification using DEAE-Cellulose
| Polysaccharide Source | Fractions Obtained | Yield (%) |
|---|---|---|
| Elaeagnus umbellata | EUP1, EUP2 | 43.68, 20.85 |
Enzymes: The purification of enzymes is a critical step in their characterization and industrial application. DEAE-Cellulose has been effectively used to purify various enzymes. For example, a protease from Bacillus subtilis FBL-1 was purified 94.2-fold with a specific activity increase using DEAE-Cellulose chromatography. researchgate.net In another study, chitinase (B1577495) from Talaromyces funiculosus was purified 7.22-fold with a 60.8% recovery using a combination of purification steps including DEAE-cellulose. mdpi.com A cellulase (B1617823) from a marine Bacillus species was partially purified 1.6-fold using DEAE ion exchange chromatography. researchgate.net
Table 2: Examples of Enzyme Purification using DEAE-Cellulose
| Enzyme | Source | Purification Fold | Recovery (%) |
|---|---|---|---|
| Protease | Bacillus subtilis FBL-1 | 94.2 | Not Reported |
| Chitinase | Talaromyces funiculosus | 7.22 | 60.8 |
| Cellulase | Marine Bacillus sp. | 1.6 | Not Reported |
Environmental Remediation
A growing area of research is the application of DEAE-Cellulose in environmental remediation, particularly for the removal of pollutants from water. Its ion-exchange capabilities make it an effective adsorbent for various contaminants.
Pesticide Removal: DEAE-Cellulose has demonstrated high efficacy in removing pesticides from aqueous solutions. A study on the removal of 2,4-dichlorophenoxyacetic acid (2,4-D) showed a high Langmuir maximum adsorption capacity of 429.18 mg/g at pH 7.0. nih.gov
Heavy Metal and Dye Removal: Modified cellulose-based adsorbents, including those with functionalities similar to DEAE-Cellulose, have shown significant potential for removing heavy metals and dyes from wastewater. For instance, an amide-functionalized cellulose adsorbent exhibited maximum adsorption capacities of 751.8 mg/g for Acid Black 1 dye, 417.9 mg/g for Acid Red 18 dye, and 51.3 mg/g for copper ions. researchgate.net
Table 3: Adsorption Capacities of Cellulose-Based Adsorbents for Various Pollutants
| Pollutant | Adsorbent | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| 2,4-dichlorophenoxyacetic acid (2,4-D) | DEAE-Cellulose | 429.18 |
| Acid Black 1 | Amide-functionalized cellulose | 751.8 |
| Acid Red 18 | Amide-functionalized cellulose | 417.9 |
Emerging Research Foci
The unique properties of DEAE-Cellulose are being explored in several cutting-edge research areas, indicating a promising future for this versatile compound.
Organic Synthesis: The resin nature and the presence of ammonium (B1175870) salt groups in DEAE-Cellulose allow it to function as a mild acid catalyst or a proton donor in organic reactions. This has opened up possibilities for its use in solid-phase organic synthesis, potentially leading to more environmentally friendly and efficient chemical processes. researchgate.netarkat-usa.org
Virus and DNA Purification: DEAE-Cellulose chromatography is being utilized for the purification of viruses and plasmid DNA. It has been successfully used to purify Enterovirus 71 with a recovery of around 55% and 95% purity. nih.gov The methodology is also applied for the large-scale isolation of high-quality phage lambda DNA and for the purification of plasmid DNA for various molecular biology applications, including transfection and gene therapy research. nih.govsigmaaldrich.comnih.govsandiego.edu
Drug Delivery Systems: Modified cellulose materials, including nanocellulose derivatives, are being investigated for their potential in drug delivery systems. Their biocompatibility, high surface area, and ability to be functionalized make them attractive candidates for creating carriers that can control the release of therapeutic agents. frontiersin.orgpharmaexcipients.comnih.govresearchgate.netresearchgate.net
The continued exploration of DEAE-Cellulose and its derivatives in these emerging fields is expected to yield novel applications and further solidify its importance in science and technology.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Functionalization Enhancements
The conventional synthesis of DEAE-cellulose involves an alkali-catalyzed reaction of cellulose (B213188) with 2-chlorotriethylamine. wikipedia.org However, this process often requires harsh solvents, which has prompted research into more environmentally friendly and efficient synthetic pathways. A promising future direction lies in the use of ionic liquids as green solvents for the homogeneous functionalization of cellulose. tiu.edu.iqarkat-usa.org Ionic liquids can dissolve cellulose to a high concentration without degradation, allowing for the synthesis of DEAE-cellulose with a high degree of substitution under milder conditions. tiu.edu.iqnih.gov This approach not only offers a more sustainable manufacturing process but also provides greater control over the final properties of the material. tiu.edu.iq
Further research is focused on enhancing the functionality of DEAE-cellulose through the creation of composites and surface modifications. By integrating DEAE-cellulose with other materials, such as synthetic polymers or nanoparticles, researchers can develop composite adsorbents with tailored properties for specific applications. frontiersin.org For instance, the development of superporous cellulose beads modified with DEAE groups has shown potential for high-speed protein chromatography due to improved mass transfer characteristics. science.gov Surface modification is another key area of exploration, with studies focusing on altering the surface chemistry of DEAE-cellulose to improve protein retention and binding selectivity in ion-exchange chromatography. nih.govresearchgate.net These enhancements aim to create high-performance materials with increased binding capacity and efficiency. researchgate.net
Table 1: Comparison of Synthetic Approaches for DEAE-Cellulose
| Synthesis Method | Description | Advantages | Challenges |
| Conventional Alkali-Catalyzed Reaction | Reaction of cellulose with 2-chlorotriethylamine in the presence of a strong base. | Well-established and widely used. | Use of harsh solvents, potential for cellulose degradation. |
| Ionic Liquid-Based Synthesis | Dissolution of cellulose in an ionic liquid followed by reaction with a functionalizing agent. | Greener solvent system, potential for higher degree of substitution, milder reaction conditions. | Cost and recyclability of ionic liquids, scaling up the process. |
| Composite Material Synthesis | Integration of DEAE-cellulose with other materials like synthetic polymers or nanoparticles. | Tailorable properties, enhanced performance for specific applications. | Ensuring homogeneity and stability of the composite material. |
Expanded Applications in Emerging Scientific Fields
The unique properties of DEAE-cellulose are being leveraged in a variety of emerging scientific fields beyond its traditional use in chromatography. In the realm of environmental science, DEAE-cellulose-based composites are being investigated for the detoxification of water by removing pesticides and heavy metal ions. frontiersin.orgnih.govrsc.org Studies have shown that DEAE-cellulose has a high adsorption capacity for certain pollutants, making it a promising material for environmental remediation. nih.govrsc.org The regeneration of the adsorbent material is also a key consideration, with research indicating that it can be achieved using dilute acids. nih.govrsc.org
In the biomedical field, DEAE-cellulose is finding new life in advanced drug delivery systems and gene therapy. Its ability to form hydrogels makes it a suitable candidate for the controlled release of therapeutic agents. doaj.orgnih.govrsc.org These hydrogels can be designed to be pH-responsive, allowing for targeted drug delivery. rsc.org Furthermore, modified cellulose derivatives are being explored as non-viral vectors for gene delivery. nih.gov For instance, dually modified cellulose has been shown to effectively complex with siRNA for potential therapeutic applications. nih.govresearchgate.net The inherent biocompatibility and biodegradability of cellulose make it an attractive platform for these applications. nih.gov
Another significant area of expansion is in the field of 3D cell culture, where DEAE-cellulose is used as a microcarrier for the expansion of various cell types, including human embryonic stem cells and mesenchymal stem cells. nih.govresearchgate.netnih.gov The positively charged surface of DEAE-cellulose microcarriers facilitates cell attachment and growth, providing a scalable platform for cell therapy and tissue engineering applications. nih.govulisboa.pt Research in this area focuses on optimizing the physical and chemical properties of the microcarriers to enhance cell expansion and maintain pluripotency. nih.govresearchgate.net
Table 2: Emerging Applications of DEAE-Cellulose
| Application Area | Specific Use | Key Research Findings |
| Environmental Remediation | Adsorption of pesticides and heavy metals from water. | High adsorption capacity for pollutants like 2,4-dichlorophenoxyacetic acid. nih.govrsc.org |
| Drug Delivery | pH-responsive hydrogels for controlled drug release. | Potential for dual-drug release with tunable biodegradability. rsc.org |
| Gene Therapy | Non-viral vector for siRNA delivery. | Modified cellulose can form stable polyplexes with siRNA and exhibit high transfection efficiency. nih.govresearchgate.net |
| 3D Cell Culture | Microcarriers for the expansion of stem cells. | Positively charged cellulose microcarriers support high cell expansion and pluripotency. nih.govresearchgate.net |
Integration with Advanced Analytical and Biotechnological Platforms
The integration of DEAE-cellulose with advanced analytical and biotechnological platforms is opening up new avenues for research and application. A notable example is the coupling of DEAE-cellulose-based ultrathin layer chromatography (UTLC) with mass spectrometry (MS) for the separation and characterization of proteins. nih.govscilit.com This combination allows for rapid and efficient protein separation with a small amount of sample, followed by detailed characterization using mass spectrometry. nih.gov This approach has been successfully used for both monomeric and complex proteins. nih.gov
In the field of biosensors, the inherent properties of cellulose, such as biocompatibility and ease of functionalization, make it an excellent substrate. While much of the research has focused on cellulose in general, there is significant potential for the development of DEAE-cellulose-based biosensors. These could leverage the ion-exchange properties of DEAE-cellulose for the detection of charged biomolecules.
The use of cellulose in microfluidic devices, often referred to as "lab-on-a-chip" systems, is another area of active research. These devices enable the manipulation of small volumes of fluids and can be used for a variety of biological and chemical analyses. While not specific to DEAE-cellulose, the principles of using cellulose in microfluidics could be adapted to create DEAE-cellulose-based microfluidic systems for applications such as on-chip protein separation and purification. Furthermore, the development of high-throughput screening platforms could be enhanced by incorporating DEAE-cellulose-based separation steps, allowing for the rapid purification and analysis of large numbers of samples. nyu.eduresearchgate.net
Addressing Current Limitations and Optimizing Performance
Despite its widespread use, DEAE-cellulose has several limitations that researchers are actively working to address. As a weak anion exchanger, its performance is highly dependent on pH and ionic strength. wikipedia.orgbiophoretics.com This necessitates careful control of buffer conditions to ensure optimal binding and elution of target molecules. cytivalifesciences.com Future research will likely focus on developing modified forms of DEAE-cellulose that are less sensitive to changes in pH, thereby expanding their operational range.
Another limitation is the potential for the resin to become fouled by precipitated proteins or lipids, which can reduce its binding capacity and lifespan. cytivalifesciences.com The development of robust cleaning and regeneration protocols is crucial for maintaining the performance of DEAE-cellulose resins. science.govresearchgate.net Research into surface modifications that reduce non-specific binding and fouling is also a key area of investigation.
In applications such as chromatography and as microcarriers, optimizing the physical properties of DEAE-cellulose is essential for maximizing performance. For chromatography, this includes controlling particle size and porosity to improve resolution and flow characteristics. science.gov For microcarriers, properties such as size, shape, and surface charge density are critical for achieving high cell yields and maintaining cell viability. nih.govcorning.com Ongoing research aims to precisely control these parameters during the manufacturing process to produce highly optimized materials for specific applications. Strategies to enhance the protein binding capacity of DEAE-cellulose are also being explored to improve its efficiency in purification processes. researchgate.netmorressier.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
